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Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical

reactions involving 2-Chloroethyl p-toluenesulfonate. It is intended to serve as a

comprehensive resource for researchers and professionals in the fields of chemical synthesis,

drug development, and radiolabeling.

Introduction
2-Chloroethyl p-toluenesulfonate (Cl-Ts) is a bifunctional alkylating agent widely utilized in

organic synthesis. Its structure incorporates a reactive chloroethyl group and a tosylate leaving

group, making it a versatile reagent for introducing the 2-chloroethyl moiety onto various

nucleophiles. This functionality is of significant interest in medicinal chemistry and drug

development due to the known cytotoxic effects of 2-chloroethylating agents, which can induce

DNA damage and apoptosis in cancer cells. Furthermore, the tosylate group can be displaced

by radionuclides, making it a valuable precursor in the synthesis of Positron Emission

Tomography (PET) tracers for in vivo imaging.

Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2-Chloroethyl p-
toluenesulfonate is presented below.
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Property Value

Molecular Formula C₉H₁₁ClO₃S

Molecular Weight 234.70 g/mol

Appearance Clear colorless to pale yellow liquid

Boiling Point 153 °C at 0.3 mmHg

Density 1.294 g/mL at 25 °C

Refractive Index n20/D 1.529 (lit.)

CAS Number 80-41-1

Hazard Statements Harmful if swallowed.

Precautionary Statements

Wash hands thoroughly after handling. Do not

eat, drink or smoke when using this product.

Wear protective gloves/protective clothing/eye

protection/face protection.

Safety Precautions: 2-Chloroethyl p-toluenesulfonate is a toxic substance and should be

handled with appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical

attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols
Synthesis of 2-Chloroethyl p-toluenesulfonate
This protocol describes the synthesis of 2-Chloroethyl p-toluenesulfonate from p-

toluenesulfonyl chloride and 2-chloroethanol.[1]

Materials:

p-Toluenesulfonyl chloride (TsCl)

2-Chloroethanol
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Pyridine

Dichloromethane (DCM)

Hydrochloric acid (HCl), concentrated

Water

Ice

Round-bottom flask

Separatory funnel

Magnetic stirrer

Rotary evaporator

Procedure:

In a 1 L round-bottom flask, dissolve p-toluenesulfonyl chloride (172 g, 0.884 mol) and

pyridine (59 g, 0.75 mol) in 180 mL of dichloromethane (DCM).

Cool the flask in an ice bath for approximately 5 minutes.

Slowly add 2-chloroethanol (40.3 g, 0.496 mol) to the reaction mixture with continuous

stirring.

Remove the flask from the ice bath and allow the reaction to stir at room temperature for 15

hours.

Pour the reaction mixture into a 1 L separatory funnel.

Wash the organic layer twice with a solution of 300 mL of water and 50 mL of pyridine.

Subsequently, wash the organic layer with a solution of 300 mL of water and 75 mL of

concentrated HCl. Discard the aqueous phase after each wash.
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Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the

product as a faint yellow, thick syrup (116 g, 0.494 mol, 100% yield).

Characterization Data:

¹H NMR (CDCl₃): δ 7.81 (d, 2H), 7.37 (d, 2H), 4.23 (t, 2H), 3.66 (t, 2H), 2.46 (s, 3H).[1]

N-Alkylation of Amines and Heterocycles
2-Chloroethyl p-toluenesulfonate is an effective reagent for the N-alkylation of primary and

secondary amines, as well as nitrogen-containing heterocycles. The reaction proceeds via a

bimolecular nucleophilic substitution (Sₙ2) mechanism.

General Protocol for N-Alkylation:

Dissolve the amine or heterocyclic substrate (1.0 eq.) in a suitable aprotic solvent (e.g.,

acetonitrile, DMF, or THF).

Add a non-nucleophilic base (1.5-2.0 eq.), such as potassium carbonate or triethylamine, to

the solution.

Add 2-Chloroethyl p-toluenesulfonate (1.1-1.5 eq.) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Alkylation Reactions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/synthesis/pse-8ed6575541gd413bc53ceeg75egd1578
https://www.benchchem.com/product/b146322?utm_src=pdf-body
https://www.benchchem.com/product/b146322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a comprehensive comparative table for a wide range of substrates is not available in a

single source, the following table summarizes representative examples of N-alkylation

reactions with tosylates or related alkylating agents to provide an indication of expected yields.

Amine/He
terocycle
Substrate

Alkylatin
g Agent

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Aniline
Benzyl

bromide
K₂CO₃ Acetonitrile RT 1-7 85

Piperidine

2-

Phenethyl

bromide

Al₂O₃-OK Acetonitrile RT - 80

Phthalimid

e

Alkyl

halides
KOH Ionic Liquid - - High

Indole
Alkyl

halides
K₂CO₃ DMF - - High

Benzimida

zole

Alkyl

halides
K₂CO₃ DMF - - High

Synthesis of a Precursor for PET Tracer
[¹⁸F]Fluoroethoxy Senicapoc
This protocol outlines the synthesis of a tosylate precursor that can be used for the preparation

of the PET tracer [¹⁸F]fluoroethoxy senicapoc. This demonstrates the utility of tosylates in

radiotracer synthesis.

Synthesis of the Tosylate Precursor:

The synthesis starts from a phenol derivative which is reacted with 2-chloroethanol to

introduce the hydroxyethyl group.

The resulting alcohol is then tosylated using p-toluenesulfonyl chloride in the presence of a

base like triethylamine in a solvent such as dichloromethane.
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Radiolabeling Step (General Principle): The tosylate precursor is then reacted with [¹⁸F]fluoride,

typically as a complex with a potassium salt and a cryptand like Kryptofix 222 (K₂₂₂), in an

anhydrous polar aprotic solvent (e.g., acetonitrile or DMSO) at elevated temperatures. The

tosylate group is displaced by the [¹⁸F]fluoride ion to yield the desired ¹⁸F-labeled PET tracer.

Visualizations
Experimental Workflow for N-Alkylation
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General Workflow for N-Alkylation

Reaction Setup

Reaction

Workup

Purification

Dissolve Amine/Heterocycle
in Aprotic Solvent

Add Base
(e.g., K2CO3)

Add 2-Chloroethyl
p-toluenesulfonate

Stir at RT or with Heating

Monitor by TLC/LC-MS

Quench with Water

Extract with Organic Solvent

Wash and Dry Organic Layer

Concentrate

Column Chromatography

Click to download full resolution via product page

Caption: General workflow for the N-alkylation of amines/heterocycles.
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Signaling Pathway of DNA Alkylation and Apoptosis
Induction

DNA Alkylation and Apoptosis Pathway

Cellular Environment

2-Chloroethylating Agent
(e.g., from Cl-Ts derivative)

Nuclear DNA

Alkylation

O6-Chloroethylguanine Adduct

Interstrand Crosslink (ICL)

Conversion

Replication/Transcription Block

DNA Double-Strand Breaks (DSBs)

ATM/ATR Kinase Activation

p53 Activation

Apoptosis
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Caption: DNA alkylation and subsequent apoptosis signaling pathway.

Conclusion
2-Chloroethyl p-toluenesulfonate is a valuable and versatile reagent in organic synthesis

with important applications in drug development and medical imaging. The protocols provided

in this document offer a foundation for its synthesis and use in N-alkylation reactions. The

ability of its derivatives to act as DNA alkylating agents underscores its potential in the design

of novel anticancer therapeutics. Furthermore, its utility as a precursor for PET tracers

highlights its role in advancing molecular imaging and diagnostic tools. Researchers and drug

development professionals should adhere to strict safety protocols when handling this

compound due to its inherent toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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